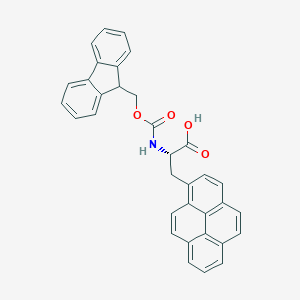

Fmoc-3-pyrenyl-L-alanine

Overview

Description

Synthesis Analysis

The synthesis of Fmoc-3-pyrenyl-L-alanine and related compounds often involves solid-phase synthesis techniques, utilizing fluorenylmethyloxycarbonyl (Fmoc) protection for amino acids. This method allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc providing a reliable and reversible protection mechanism. One approach details the synthesis of peptides and peptidomimetics incorporating aza-beta3-amino acids along with Fmoc-protected alpha-amino acids, demonstrating the versatility of Fmoc chemistry in constructing complex molecules (Busnel et al., 2005).

Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, providing steric protection and facilitating peptide bond formation. The pyrenyl group attached to the side chain of the alanine residue imparts unique photophysical properties, enabling its use in fluorescent labeling and studies of peptide interactions. Detailed structural analysis and optimization of peptide synthesis using Fmoc chemistry underscore the importance of the Fmoc group in synthesizing complex peptide structures efficiently (Thomson et al., 1995).

Chemical Reactions and Properties

This compound participates in chemical reactions characteristic of amino acids, including peptide bond formation and amide coupling reactions. The Fmoc group facilitates easy removal under basic conditions without affecting the peptide backbone, making it ideal for stepwise peptide synthesis. The pyrenyl moiety can engage in π-π interactions and fluorescent quenching, providing a tool for studying protein-protein interactions and enzymatic activity. Research on the synthesis of chiral peptide nucleic acids using Fmoc chemistry highlights the broad applicability of Fmoc-protected amino acids in creating diverse bioactive molecules (Wu & Xu, 2001).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical activity, are influenced by the Fmoc and pyrenyl groups. The hydrophobic nature of the pyrenyl group can affect the solubility of the compound in organic solvents, while the bulky Fmoc group can influence the melting point and crystallinity. Studies on the self-assembly of bioactive dipeptides incorporating bulky aromatic substituents like Fmoc demonstrate how these groups can dictate the physical properties and self-assembly behavior of the molecules (Castelletto et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity in peptide synthesis and its fluorescence. The Fmoc group allows for selective deprotection and coupling reactions, essential for the synthesis of complex peptides and proteins. The pyrenyl group's fluorescence provides a powerful tool for probing the molecular environment and interactions of peptides, with implications for studying biological systems and developing new materials. Research on the synthesis and application of Fmoc-modified amino acids and short peptides emphasizes the utility of these compounds in fabricating functional materials and studying biological phenomena (Tao et al., 2016).

Scientific Research Applications

Self-Assembly and Gelation Properties

Fmoc-3-pyrenyl-L-alanine has been investigated for its self-assembly properties. One study demonstrated that the attachment of a bulky hydrophobic aromatic unit, Fmoc (N-(fluorenyl-9-methoxycarbonyl)), to dipeptides leads to the formation of well-defined amyloid fibrils and hydrogelation upon the addition of zinc ions. This indicates the potential of Fmoc motifs in driving the self-assembly of biomolecules into structured aggregates with potential applications in biomaterials and nanotechnology (Castelletto et al., 2011).

Solvatochromic Properties and Dipole Moments

The solvatochromic properties and dipole moments of this compound have been studied, showcasing its interaction with solvents of different polarities. These properties are crucial for understanding the molecule's behavior in various environments, which is significant for its application in fields like spectroscopy and material science (Lalithamba et al., 2014).

Glycoconjugate Construction

This compound has been used in the synthesis of complex structures like glycoconjugates. A study outlined the synthesis of an orthogonally protected building block, employing Fmoc for the construction of triantennary peptide glycoclusters on a solid support. This highlights the molecule's role in facilitating the preparation of multivalent carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).

Role in Enzyme-Driven Dynamic Peptide Libraries

Research has explored the use of this compound in enzyme-driven dynamic peptide libraries (eDPL) for the discovery and self-selection of stable peptide nanostructures. This method represents an evolution-based approach in nanomaterial design, suggesting applications in areas like drug delivery and tissue engineering (Das et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Fmoc-3-pyrenyl-L-alanine interacts with various biomolecules in biochemical reactions. The Fmoc group is typically removed with a base such as pyridine . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .

Molecular Mechanism

It is known that the Fmoc group is typically removed with a base such as pyridine

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMJSJQWMANBG-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373224 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183071-07-0 | |

| Record name | Fmoc-3-pyrenyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

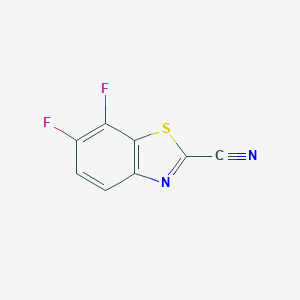

![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)